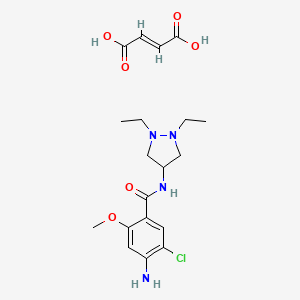

Dazopride fumarate

Übersicht

Beschreibung

Dazopride fumarate is a compound known for its antiemetic and gastroprokinetic properties. It belongs to the benzamide class and acts as a 5-HT3 receptor antagonist and 5-HT4 receptor agonist . This compound has been studied for its potential to enhance gastric emptying and reduce vomiting, making it a subject of interest in gastrointestinal research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dazopride fumarate involves several steps, starting with the preparation of the benzamide coreThe final step involves the formation of the fumarate salt by reacting dazopride with fumaric acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dazopride-Fumarat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Benzamid-Kern zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Synthese und Modifikation von Dazopride-Fumarat üblich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Natriummethoxid und verschiedene Alkylhalogenide werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Dazopride-Fumarat mit modifizierten funktionellen Gruppen, die für weitere Forschungs- und Entwicklungsarbeiten verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Dazopride-Fumarat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung von Rezeptor-Ligand-Wechselwirkungen und die Entwicklung neuer Antiemetika verwendet.

5. Wirkmechanismus

Dazopride-Fumarat entfaltet seine Wirkung, indem es als 5-HT3-Rezeptor-Antagonist und 5-HT4-Rezeptor-Agonist wirkt. Diese doppelte Wirkung trägt dazu bei, die Magenmotilität zu verbessern und Erbrechen zu reduzieren. Die Verbindung bindet an die 5-HT3-Rezeptoren und blockiert die Wirkung von Serotonin, das für die Induktion von Erbrechen verantwortlich ist. Gleichzeitig aktiviert es die 5-HT4-Rezeptoren, fördert die gastrointestinale Motilität und erleichtert die Magenentleerung .

Ähnliche Verbindungen:

Metoclopramid: Ein weiteres Benzamid-Derivat mit antiemetischen und gastroprokinetischen Eigenschaften.

Cisaprid: Ein gastroprokinetisches Mittel, das als 5-HT4-Rezeptor-Agonist wirkt.

Domperidon: Ein Antiemetikum, das durch Blockieren von Dopaminrezeptoren wirkt.

Vergleich: Dazopride-Fumarat ist aufgrund seiner doppelten Wirkung auf 5-HT3- und 5-HT4-Rezeptoren einzigartig, wodurch es eine kombinierte Wirkung zur Reduzierung von Erbrechen und zur Verbesserung der Magenmotilität bietet. Dieser duale Mechanismus macht es in bestimmten klinischen Szenarien effektiver als andere ähnliche Verbindungen, die möglicherweise nur einen Rezeptortyp ansprechen .

Wirkmechanismus

Dazopride fumarate exerts its effects by acting as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. This dual action helps in enhancing gastric motility and reducing emesis. The compound binds to the 5-HT3 receptors, blocking the action of serotonin, which is responsible for inducing vomiting. Simultaneously, it activates the 5-HT4 receptors, promoting gastrointestinal motility and facilitating gastric emptying .

Vergleich Mit ähnlichen Verbindungen

Metoclopramide: Another benzamide derivative with antiemetic and gastroprokinetic properties.

Cisapride: A gastroprokinetic agent that acts as a 5-HT4 receptor agonist.

Domperidone: An antiemetic that works by blocking dopamine receptors.

Comparison: Dazopride fumarate is unique due to its dual action on both 5-HT3 and 5-HT4 receptors, which provides a combined effect of reducing emesis and enhancing gastric motility. This dual mechanism makes it more effective in certain clinical scenarios compared to other similar compounds that may only target one receptor type .

Biologische Aktivität

Dazopride fumarate is a substituted benzamide compound primarily recognized for its prokinetic properties, particularly in the gastrointestinal tract. Unlike other similar compounds such as metoclopramide, dazopride does not interact with dopamine receptors, thereby avoiding extrapyramidal side effects. This article delves into the biological activity of this compound, focusing on its pharmacological effects, clinical studies, and safety profile.

Pharmacological Mechanism

Dazopride acts primarily as a 5-HT4 receptor agonist , which enhances gastrointestinal motility by increasing the release of acetylcholine in the enteric nervous system. Its mechanism of action is crucial for its application in treating conditions such as nausea and vomiting associated with chemotherapy.

Clinical Studies and Efficacy

- Dose-Ranging Study : A pivotal study evaluated the efficacy of dazopride in patients undergoing chemotherapy. In this trial, 23 cancer patients received intravenous infusions of dazopride at varying doses (0.5 to 4.0 mg/kg) before chemotherapy sessions. The study found that dazopride significantly reduced nausea and vomiting without severe side effects, which were generally mild and transient (e.g., dizziness, sedation) .

- Comparison with Metoclopramide : Unlike metoclopramide, dazopride did not produce extrapyramidal symptoms due to its selective action on 5-HT4 receptors. This characteristic makes it a safer alternative for patients at risk of such side effects .

Safety Profile

The safety profile of this compound has been assessed through various clinical trials:

- Adverse Effects : Commonly reported adverse effects include mild sedation, dizziness, and visual disturbances. Importantly, these effects were not dose-dependent and resolved quickly after treatment cessation .

- Long-Term Use : Further studies are warranted to assess the long-term safety and efficacy of dazopride in larger cohorts, particularly in patients with chronic gastrointestinal disorders.

Data Table: Summary of Clinical Findings

| Study Type | Population | Dose Range (mg/kg) | Main Findings | Side Effects |

|---|---|---|---|---|

| Dose-Ranging Trial | 23 cancer patients | 0.5 - 4.0 | Significant antiemetic effect | Mild sedation, dizziness |

| Comparative Study | Cancer patients | N/A | No extrapyramidal symptoms observed | Transient visual disturbances |

Case Studies

Several case studies have highlighted the effectiveness of dazopride in specific patient populations:

- Chemotherapy-Induced Nausea : In a case study involving patients undergoing cisplatin-based chemotherapy, dazopride was administered preemptively to manage nausea and vomiting effectively. Patients reported a significant reduction in emetic episodes compared to historical controls .

- Gastrointestinal Disorders : Additional case studies suggest that dazopride may benefit patients with functional dyspepsia by enhancing gastric emptying and reducing symptoms related to delayed gastric transit .

Eigenschaften

CAS-Nummer |

81957-25-7 |

|---|---|

Molekularformel |

C19H27ClN4O6 |

Molekulargewicht |

442.9 g/mol |

IUPAC-Name |

4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C15H23ClN4O2.C4H4O4/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3;5-3(6)1-2-4(7)8/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI-Schlüssel |

IGGKTAIAQUIFKQ-WLHGVMLRSA-N |

SMILES |

CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

81957-25-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxybenzamide dazopride dazopride fumarate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.